molecular formula C7H7NO2S B1206618 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 936-16-3

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No. B1206618
CAS No.: 936-16-3
M. Wt: 169.2 g/mol
InChI Key: GVYVHZKTSVDMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06300354B1

Procedure details

25.3 g (138 mM [sic]) of saccharin were added in portions over the course of 90 min to 7.1 g (187 mM [sic]) of lithium aluminum hydride in 400 ml of absolute tetrahydrofuran with vigorous stirring under nitrogen; during this, the temperature was maintained at room temperature by cooling in ice. After stirring overnight, the mixture was cooled in an ice bath and, while stirring vigorously, water was cautiously added dropwise, followed by 10% strength sulfuric acid. After the precipitated hydroxides had been filtered off with suction, washing with THF, the filtrate was concentrated, the residue was partitioned between methylene chloride and water and, after acidifying with 10% strength sulfuric acid, the organic phase was washed thoroughly with sodium carbonate solution. The organic phase was dried with sodium sulfate and filtered and then concentrated. 12.0 g (52%) of product of adequate purity were isolated.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=O)[NH:4]1)(=[O:3])=[O:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.S(=O)(=O)(O)O>O1CCCC1>[S:1]1(=[O:2])(=[O:3])[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:5][NH:4]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling in ice
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
while stirring vigorously
FILTRATION
Type
FILTRATION
Details
After the precipitated hydroxides had been filtered off with suction
WASH
Type
WASH
Details
washing with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride and water
WASH
Type
WASH
Details
the organic phase was washed thoroughly with sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1(NCC2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.